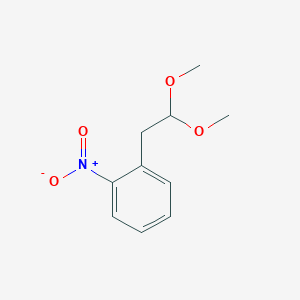

1-(2,2-Dimethoxyethyl)-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJXRPYEEMNGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438212 | |

| Record name | 1-(2,2-dimethoxyethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79844-33-0 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-dimethoxyethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(2,2-dimethoxyethyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted characterization of 1-(2,2-dimethoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. The document outlines a viable synthetic pathway, presents detailed experimental protocols, and offers predicted analytical data to aid in the identification and quality control of this compound.

Synthesis of this compound

A robust and well-documented two-step synthetic route to this compound proceeds via the formation of the intermediate 2-nitrophenylacetaldehyde from o-nitrotoluene. This aldehyde is then converted to its dimethyl acetal, the target compound.

Synthetic Workflow

Caption: Two-step synthesis of this compound from o-nitrotoluene.

Experimental Protocols

Step 1: Synthesis of 2-Nitrophenylacetaldehyde

This procedure is adapted from the literature and involves the condensation of o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently hydrolyzed.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| o-Nitrotoluene | 137.14 | 1.0 | 137.1 g |

| N,N-Dimethylformamide dimethyl acetal | 119.16 | 1.2 | 143.0 g |

| Piperidine | 85.15 | 0.1 | 8.5 g |

| Dimethylformamide (DMF), anhydrous | 73.09 | - | 500 mL |

| 18% Hydrochloric acid | - | - | As needed |

| Diethyl ether | 74.12 | - | As needed |

Procedure:

-

To a stirred solution of o-nitrotoluene and piperidine in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of 18% hydrochloric acid.

-

Continue stirring until the hydrolysis of the intermediate enamine is complete (as monitored by TLC).

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-nitrophenylacetaldehyde, which can be purified by vacuum distillation. A yield of approximately 83% can be expected.[1]

Step 2: Synthesis of this compound

This is a general procedure for the formation of a dimethyl acetal from an aldehyde.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 2-Nitrophenylacetaldehyde | 165.15 | 1.0 | 165.2 g |

| Methanol (anhydrous) | 32.04 | Excess | ~500 mL |

| Concentrated Sulfuric Acid | 98.08 | Catalytic | A few drops |

| Sodium bicarbonate | 84.01 | - | As needed |

Procedure:

-

Dissolve 2-nitrophenylacetaldehyde in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by vacuum distillation.

Characterization of this compound

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the benzylic protons, the acetal proton, and the methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.3 - 7.6 | m | 3H | Aromatic H's |

| ~ 4.6 - 4.8 | t | 1H | -CH(OCH₃)₂ |

| ~ 3.3 - 3.5 | s | 6H | -OCH₃ |

| ~ 3.0 - 3.2 | d | 2H | -CH₂-Ar |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the aromatic carbons, the acetal carbon, the benzylic carbon, and the methoxy carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | Aromatic C-NO₂ |

| ~ 132 - 135 | Aromatic C-H |

| ~ 128 - 130 | Aromatic C-H |

| ~ 123 - 125 | Aromatic C-H |

| ~ 102 - 104 | -CH(OCH₃)₂ |

| ~ 52 - 54 | -OCH₃ |

| ~ 35 - 38 | -CH₂-Ar |

IR (Infrared) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the nitro group and the C-O bonds of the acetal.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1525 - 1535 | Strong | Asymmetric NO₂ stretch |

| ~ 1345 - 1355 | Strong | Symmetric NO₂ stretch |

| ~ 1120 - 1050 | Strong | C-O stretch (acetal) |

MS (Mass Spectrometry)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 180 | [M - OCH₃]⁺ |

| 165 | [M - NO₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking any experimental work. The predicted characterization data should be confirmed by experimental analysis.

References

- 1. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Analysis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The experimental protocols described are standardized procedures for obtaining such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | Ar-H (ortho to NO₂) |

| ~ 7.5 - 7.6 | t | 1H | Ar-H (para to NO₂) |

| ~ 7.4 - 7.5 | t | 1H | Ar-H (meta to NO₂) |

| ~ 7.3 - 7.4 | d | 1H | Ar-H (ortho to CH₂) |

| ~ 4.5 - 4.6 | t | 1H | CH(OCH₃)₂ |

| ~ 3.3 - 3.4 | s | 6H | OCH₃ |

| ~ 3.1 - 3.2 | d | 2H | Ar-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149 - 150 | C-NO₂ |

| ~ 135 - 136 | C-CH₂ |

| ~ 133 - 134 | Ar-CH (para to NO₂) |

| ~ 128 - 129 | Ar-CH (ortho to NO₂) |

| ~ 124 - 125 | Ar-CH (meta to NO₂) |

| ~ 121 - 122 | Ar-CH (ortho to CH₂) |

| ~ 102 - 103 | CH(OCH₃)₂ |

| ~ 53 - 54 | OCH₃ |

| ~ 35 - 36 | Ar-CH₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1525 - 1515 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 - 1340 | Strong | Symmetric NO₂ Stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Bending |

| ~ 1120 - 1050 | Strong | C-O Stretch (Acetal) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 211 | Moderate | [M]⁺ (Molecular Ion) |

| 180 | High | [M - OCH₃]⁺ |

| 165 | Moderate | [M - NO₂]⁺ |

| 135 | High | [M - CH(OCH₃)₂]⁺ |

| 75 | Very High | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024-4096) to achieve adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat liquid or solid sample is placed directly on the ATR crystal. For transmission IR of a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.

Physical and chemical properties of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene. This guide compiles the available information and provides data from related compounds for reference. All data presented for compounds other than this compound should be considered as estimations and not as experimentally determined values for the target compound.

Introduction

This compound, also known as ortho-nitrophenylacetaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₃NO₄. Its structure features a nitro group and a dimethoxyethyl group attached to a benzene ring in an ortho configuration. This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate or building block for more complex molecules. The presence of both a nitroaromatic system and a protected aldehyde functionality (acetal) offers a range of possibilities for chemical transformations.

Physicochemical Properties

There is a notable absence of experimentally determined physical and chemical properties for this compound in publicly accessible literature. The following tables provide basic identifiers for the target compound and a compilation of experimental and predicted data for structurally related compounds to offer a comparative perspective.

Compound Identification

| Property | Value | Source |

| CAS Number | 79844-33-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| IUPAC Name | This compound | - |

| Synonyms | o-Nitrophenylacetaldehyde dimethyl acetal | - |

Predicted and Comparative Physical Properties

No experimental data for the target compound was found. The table below presents predicted data for a closely related compound and experimental data for a precursor.

| Property | 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene (Predicted) | Phenylacetaldehyde dimethyl acetal (Experimental) |

| Boiling Point | 322.9 ± 37.0 °C | 219-221 °C at 754 mmHg |

| Density | 1.124 ± 0.06 g/cm³ | 1.004 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.493 |

Source for 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene data:[2]. Source for Phenylacetaldehyde dimethyl acetal data:[3].

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nitroaromatic ring and the dimethyl acetal.[4]

-

Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.[4] Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group, providing a key transformation for the synthesis of anilines.[4]

-

Dimethyl Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde functionality.[4] Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6] This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of this compound were found in the searched literature. The following are generalized or analogous protocols that may be adapted.

Synthesis

A plausible synthetic route to this compound is the nitration of (2,2-dimethoxyethyl)benzene. A general procedure for the nitration of an activated benzene ring is as follows:

Analogous Synthesis: Nitration of an Aromatic Compound

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is carefully prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.

-

Reaction: The starting material, (2,2-dimethoxyethyl)benzene, is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. The cold mixed acid is then added dropwise to the solution with vigorous stirring, maintaining a low temperature (typically 0-10 °C).

-

Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is poured onto crushed ice.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired ortho and para isomers.

This is a generalized protocol and would require optimization for the specific substrate.

Analytical Methods

Nitroaromatic compounds are typically analyzed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of nitroaromatics, particularly for less volatile compounds or for monitoring reaction progress.

Spectroscopic Data

No experimental spectra for this compound are available. The following describes the expected spectral characteristics based on the functional groups present and data from related compounds.

¹H NMR Spectroscopy

Based on the structure and data for similar compounds, the expected proton NMR signals are:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. For nitrobenzene, the ortho protons are the most deshielded.[7]

-

Acetal Methine Proton (-CH(OCH₃)₂): A triplet around 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-): A doublet coupled to the acetal methine proton, likely in the range of 3.0-3.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet integrating to six protons, typically around 3.3-3.6 ppm.

¹³C NMR Spectroscopy

Expected carbon NMR signals include:

-

Aromatic Carbons: Signals between 120-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm.[7]

-

Acetal Carbon (-CH(OCH₃)₂): A signal around 100-105 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of 35-45 ppm.

-

Methoxy Carbons (-OCH₃): A signal around 50-55 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O (Acetal): Stretching vibrations in the region of 1050-1150 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 180, and cleavage of the C-C bond between the methylene and the acetal carbon.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available. The following are general safety precautions for handling nitroaromatic compounds.

Nitroaromatic compounds are often toxic and should be handled with appropriate care.[8][9] They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[11] They may also be sensitive to light and heat.[11] Always consult the SDS for any chemical before use and follow established laboratory safety procedures.[10]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Reactivity of Functional Groups

Caption: Key chemical transformations of the nitro and acetal functional groups.

Acetal Hydrolysis Mechanism

Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.

References

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene CAS#: 1803593-15-8 [chemicalbook.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. This compound | 79844-33-0 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on 1-(2,2-Dimethoxyethyl)-2-nitrobenzene as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and application of 1-(2,2-dimethoxyethyl)-2-nitrobenzene as a versatile precursor in organic synthesis, with a primary focus on its role in the preparation of indole and its derivatives. Indole scaffolds are of paramount importance in medicinal chemistry and drug development, being integral to a vast array of pharmacologically active compounds. This document provides a comprehensive overview of the synthetic pathways utilizing this precursor, including detailed experimental protocols, quantitative data, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and execution of novel synthetic routes towards complex molecular architectures.

Introduction

This compound is a key organic intermediate characterized by the presence of a nitroaromatic ring and a protected aldehyde functionality in the form of a dimethyl acetal.[1] This unique combination of functional groups makes it a valuable starting material for the synthesis of various heterocyclic compounds, most notably indoles. The nitro group can be readily reduced to an amino group, which can then participate in an intramolecular cyclization with the latent aldehyde functionality to form the indole ring system. This strategy, known as reductive cyclization, offers a powerful and convergent approach to the synthesis of substituted indoles.[2]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized in the table below. While specific experimental spectroscopic data for this compound is not widely available in the public domain, typical chemical shifts for the protons and carbons in similar nitroaromatic systems can be referenced for characterization.[3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol [5] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents |

| Purity | Typically >95% for research-grade material[1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups of the acetal, the methylene protons, and the methine proton of the acetal. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with the protons ortho to the nitro group being the most deshielded.[3] The methoxy protons will likely appear as a singlet around δ 3.3-3.5 ppm, and the methylene and methine protons of the dimethoxyethyl group will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[4] The carbons of the dimethoxyethyl side chain will appear in the aliphatic region of the spectrum.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1-(2,2-dimethoxyethyl)benzene.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the ortho and para positions. The desired ortho isomer can be separated from the para isomer by standard chromatographic techniques.

Experimental Protocol: Nitration of 1-(2,2-Dimethoxyethyl)benzene

Materials:

-

1-(2,2-Dimethoxyethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and dichloromethane to 0 °C using an ice bath.

-

Slowly add concentrated nitric acid to the cooled mixture while maintaining the temperature at 0 °C.

-

To this nitrating mixture, add 1-(2,2-dimethoxyethyl)benzene dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Logical Workflow for Synthesis:

References

- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 79844-33-0 [chemicalbook.com]

- 6. This compound | 79844-33-0 | Benchchem [benchchem.com]

Role of the nitro group in 1-(2,2-Dimethoxyethyl)-2-nitrobenzene reactivity

An In-depth Technical Guide on the Role of the Nitro Group in 1-(2,2-Dimethoxyethyl)-2-nitrobenzene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the role of the nitro group in the chemical reactivity of this compound. The nitro group, a potent electron-withdrawing substituent, fundamentally governs the molecule's behavior in various chemical transformations. Its influence stems from a combination of strong inductive and resonance effects that modulate the electron density of the aromatic ring. This guide will detail these electronic effects, explore the resultant reactivity in key reaction classes, provide specific experimental protocols, and present quantitative data for relevant transformations. The primary focus is to elucidate how the nitro moiety serves as a critical functional group for activating the molecule towards specific synthetic pathways, most notably in the synthesis of indole derivatives, which are privileged scaffolds in medicinal chemistry.

The Electronic Influence of the Nitro Group

The reactivity of the benzene ring in this compound is dominated by the electronic properties of the nitro group (-NO₂). This group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing the nitrogen atom to withdraw electron density from the benzene ring through the sigma (σ) bond.[2] This effect deactivates the entire aromatic ring.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms.[3][4] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating partial positive charges at these sites.[5] Consequently, these positions become significantly less attractive for attack by electrophiles.[6]

These combined effects render the aromatic ring electron-deficient, a property that dictates its reaction pathways. The ring is strongly deactivated towards electrophilic aromatic substitution and simultaneously activated for nucleophilic aromatic substitution.[1][7]

Key Reaction Pathways and Reactivity

The electronic modifications imposed by the nitro group open up several important synthetic routes for this compound.

Electrophilic Aromatic Substitution

Due to the strong deactivating nature of the nitro group, electrophilic aromatic substitution (EAS) on this compound is generally difficult and requires harsh reaction conditions.[6] When the reaction does occur, the incoming electrophile is directed to the meta positions (C4 and C6) relative to the nitro group. This is because the ortho (C3) and para (C5) positions are more strongly deactivated due to the resonance effect, which places a partial positive charge on them.[5] The meta positions, being less deactivated, are the most electron-rich sites available for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr).[7] For an SNAr reaction to proceed, a good leaving group must be present on the ring, typically a halide. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group.[7][8] While this compound itself lacks a leaving group for a typical SNAr, its derivatives, such as 1-halo-2-nitrobenzenes, are excellent substrates for this reaction, which is a cornerstone of synthesizing substituted nitroaromatics.[9]

Reductive Cyclization: A Gateway to Indoles

The most significant and synthetically valuable reaction involving the nitro group in this context is its reduction. The nitro group can be reduced to various functionalities, most commonly an amino group (-NH₂), using reagents like catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, HCl; SnCl₂).[10]

The reduction of this compound is the first step in a powerful intramolecular cyclization reaction to form indole, a key heterocyclic motif in many natural products and pharmaceuticals.[11][12] The process, often referred to as the Reissert indole synthesis or a related reductive cyclization, follows a clear logical pathway.

dot

Caption: Reductive cyclization pathway of this compound to indole.

-

Reduction: The nitro group is reduced to an amine, forming 2-(2,2-dimethoxyethyl)aniline.

-

Hydrolysis: Under acidic conditions used for the cyclization, the dimethoxyethyl group (an acetal) is hydrolyzed to reveal an aldehyde functional group.

-

Cyclization: The newly formed amine attacks the aldehyde intramolecularly, followed by dehydration, to form the indole ring.

This transformation is highly efficient and is a key strategy in drug development for accessing substituted indoles.[12]

Experimental Protocols & Data

Synthesis of this compound

The synthesis of the title compound is typically achieved through the nitration of 1-(2,2-dimethoxyethyl)benzene.[13] The acetal functional group is stable under standard nitrating conditions.

Protocol:

-

To a stirred solution of 1-(2,2-dimethoxyethyl)benzene in a suitable solvent (e.g., dichloromethane), a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (typically 0-5 °C).

-

The reaction is carefully monitored and stirred at low temperature for a specified period.

-

Upon completion, the reaction mixture is quenched by pouring it over ice water.

-

The organic layer is separated, washed with a neutralising agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified, usually by column chromatography, to yield this compound.

Reductive Cyclization to Indole

Protocol: This protocol is adapted from general procedures for the reductive cyclization of ortho-nitroaryl derivatives.[9][14]

-

This compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalyst, typically 5-10 mol% of palladium on carbon (Pd/C), is added to the solution.

-

The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion of the reduction, an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) is added to facilitate the hydrolysis and cyclization. The reaction may require gentle heating.

-

After the cyclization is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography or crystallization to afford pure indole.

Quantitative Data

The following table summarizes representative yields for the key transformations discussed. Yields can vary based on the specific reagents and conditions used.

| Transformation | Starting Material | Product | Typical Reagents | Yield (%) | Reference(s) |

| Nitration | 1-(2,2-Dimethoxyethyl)benzene | This compound | HNO₃, H₂SO₄ | ~70-85 | Analogous to nitration of similar substrates.[15] |

| Reductive Cyclization | This compound | Indole | H₂, Pd/C; then H⁺ | ~80-95 | Based on high efficiency of similar reductive cyclizations.[9][11][16] |

| SNAr (Illustrative) | 1-Chloro-2-nitrobenzene | 1-Methoxy-2-nitrobenzene | NaOMe, MeOH | >90 | Representative of SNAr reactions activated by a nitro group.[7][8] |

Visualizations of Mechanisms and Workflows

Resonance Structures of Nitrobenzene

The diagram below illustrates how the nitro group withdraws electron density from the aromatic ring via the resonance effect, creating partial positive charges at the ortho and para positions.

dot

Caption: Resonance delocalization in nitrobenzene leading to deactivation.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a target compound in a research setting.

dot

Caption: A generalized workflow for a typical organic synthesis experiment.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's reactivity. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while priming it for nucleophilic substitution. Most importantly, the nitro group serves as a synthetic precursor to an amine, enabling a highly efficient reductive cyclization pathway to form the indole scaffold. This strategic use of the nitro group's properties is a cornerstone of modern synthetic chemistry and is of paramount importance to professionals in drug discovery and development who frequently rely on indole-based molecules. Understanding the multifaceted role of this functional group is essential for designing rational synthetic routes and developing novel chemical entities.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courses.minia.edu.eg [courses.minia.edu.eg]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 79844-33-0 | Benchchem [benchchem.com]

- 14. Indole synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Indole Synthesis from 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The synthesis of substituted indoles is, therefore, a critical endeavor in drug discovery and development. One versatile approach to indole synthesis involves the reductive cyclization of ortho-substituted nitroarenes. This document provides detailed application notes and protocols for the synthesis of indoles utilizing 1-(2,2-dimethoxyethyl)-2-nitrobenzene as a key starting material. This method is a variation of established indole syntheses, such as the Leimgruber-Batcho synthesis, and offers a reliable route to indoles unsubstituted at the 2- and 3-positions.[1][2][3]

The strategic use of this compound, which possesses a protected aldehyde functional group ortho to a nitro group, allows for a two-step sequence involving reduction of the nitro group followed by intramolecular cyclization to furnish the indole ring. This approach is advantageous due to the commercial availability of similar ortho-nitrotoluenes and the generally high yields and mild reaction conditions associated with the reductive cyclization step.[1][3]

Reaction Principle

The synthesis proceeds via a reductive cyclization pathway. The nitro group of this compound is first reduced to an amino group. The resulting aniline intermediate, which contains an acetal functional group, undergoes acid-catalyzed hydrolysis to reveal an aldehyde. This ortho-amino-substituted phenylacetaldehyde then spontaneously cyclizes, followed by dehydration, to yield the final indole product. Various reducing agents can be employed for the initial nitro group reduction, offering flexibility in adapting the protocol to specific substrate requirements and laboratory capabilities.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of indole from this compound.

Materials and Reagents

-

This compound

-

Reducing Agents (select one):

-

Solvents:

-

For Catalytic Hydrogenation: Benzene, Toluene, or Ethanol.

-

For Metal/Acid Reduction: Ethanol, Acetic acid.

-

For Sodium Dithionite Reduction: Aqueous methanol or ethanol.

-

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup and in situ acetal hydrolysis.

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization.

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.

-

Organic solvents for extraction (e.g., Ethyl acetate, Dichloromethane).

-

Silica gel for column chromatography.

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Protocol 1: Catalytic Hydrogenation

This is often the method of choice due to clean reaction profiles and high yields.[4]

Step 1: Reduction and Cyclization

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as benzene or ethanol.

-

Add 5-10% Palladium on carbon (typically 5-10 mol % of Pd).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add hydrazine hydrate (2-3 eq) as a hydrogen source.[1]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

Step 2: Workup and Isolation

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washes. If the reaction was performed in a non-acidic solvent, add a dilute acid (e.g., 1 M HCl) and stir to facilitate acetal hydrolysis and cyclization.

-

Concentrate the solution under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford pure indole.

Protocol 2: Reduction with Iron in Acetic Acid

This is a classical and cost-effective method for nitro group reduction.[1]

Step 1: Reduction and Cyclization

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.

-

Add iron powder (typically 3-5 eq) portion-wise with stirring. The reaction is often exothermic.

-

Heat the reaction mixture at reflux (around 100-118 °C) until the starting material is consumed (monitor by TLC). The acetic acid will also facilitate the in-situ hydrolysis of the acetal.

Step 2: Workup and Isolation

-

Cool the reaction mixture to room temperature and filter off the iron salts. Wash the solids with acetic acid or ethanol.

-

Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate or by the slow addition of concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) several times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative yields for indole synthesis via reductive cyclization of various ortho-nitrostyrene derivatives, which are structurally related to the intermediate formed from this compound. The yields for the target synthesis are expected to be in a similar range.

| Precursor | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| trans-β-Dimethylamino-2-nitrostyrene | H₂, Pd/C, Benzene | Indole | High | [5] |

| trans-β-Dimethylamino-2-nitrostyrene | Sodium dithionite, aq. Methanol | Indole | Moderate | [5] |

| Substituted 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO (4 bar) | Substituted Indoles | 70-95% | [6] |

| 2-(2-Nitroaryl)acetonitriles | Co-Rh nanoparticles, H₂ | Substituted Indoles | High | [7] |

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of indole from this compound.

Caption: General experimental workflow for indole synthesis.

Proposed Reaction Mechanism

The mechanism involves the reduction of the nitro group to an amine, followed by acid-catalyzed cyclization and dehydration.

Caption: Proposed mechanism for indole formation.

Conclusion

The synthesis of indoles from this compound represents a robust and flexible method, leveraging the principles of well-established named reactions like the Leimgruber-Batcho synthesis. The choice of reducing agent can be tailored to the specific needs of the researcher and the functionalities present in more complex substrates. The provided protocols and conceptual framework offer a solid foundation for the successful synthesis of indoles, which are of paramount importance in the fields of medicinal chemistry and drug development.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthèse d'indole de Leimgruber-Batcho — Wikipédia [fr.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]

- 6. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 7. Indole synthesis [organic-chemistry.org]

Application Notes and Protocols: Synthesis of 7-Nitroindole via Reductive Cyclization of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-nitroindole, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a reductive cyclization of 1-(2,2-dimethoxyethyl)-2-nitrobenzene. This method, analogous in principle to the Leimgruber-Batcho indole synthesis, involves the reduction of the aromatic nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and natural products. The synthesis of substituted indoles, therefore, is of significant interest to the pharmaceutical and chemical industries. While the Fischer indole synthesis is a classic method for indole formation, it is not applicable to all substitution patterns and starting materials. An alternative and powerful strategy is the reductive cyclization of ortho-substituted nitroaromatics. This protocol details the synthesis of 7-nitroindole from this compound, a commercially available or readily accessible starting material. The key transformation involves the reduction of the nitro group, followed by an acid-catalyzed cyclization of the resulting aminophenylacetaldehyde dimethyl acetal.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7-nitroindole based on typical yields for similar reductive cyclization reactions.

| Parameter | Value |

| Product | 7-Nitroindole |

| Starting Material | This compound |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Typical Yield | 70-85% |

| Appearance | Yellow to brown solid |

| Melting Point | 98-101 °C |

Experimental Protocol

This protocol is adapted from established procedures for the reductive cyclization of similar nitro-aromatic compounds.[1][2][3]

Materials:

-

This compound

-

Palladium on carbon (10 wt. %)

-

Hydrazine hydrate (85% in water) or Hydrogen gas

-

Ethanol or Methanol

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

TLC plates and developing chamber

Procedure:

Step 1: Reduction of the Nitro Group

-

To a solution of this compound (1.0 eq) in ethanol or methanol (10-20 mL per gram of starting material) in a round-bottom flask, add 10% palladium on carbon (5-10 mol %).

-

Method A: Catalytic Hydrogenation: Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Method B: Catalytic Transfer Hydrogenation: To the stirred mixture, add hydrazine hydrate (3-5 eq) dropwise at room temperature. The reaction is exothermic. After the initial exotherm subsides, the mixture may be heated to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion of the reduction, the reaction mixture is cooled to room temperature.

Step 2: Work-up and Cyclization

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2,2-dimethoxyethyl)aniline.

-

Dissolve the crude amine in a mixture of ethyl acetate and 1 M hydrochloric acid. Stir the mixture vigorously at room temperature for 1-3 hours to effect the hydrolysis of the acetal and subsequent intramolecular cyclization. Monitor the formation of the indole by TLC.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure 7-nitroindole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 7-nitroindole.

Caption: Key transformations in the synthesis of 7-nitroindole.

References

Catalysts for the Reductive Cyclization of ortho-Nitroaromatics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The reductive cyclization of ortho-nitroaromatics is a powerful and versatile strategy in organic synthesis for the construction of a wide array of nitrogen-containing heterocycles. This methodology has significant implications in the fields of medicinal chemistry and drug development, as the resulting scaffolds, such as indoles, quinolines, benzimidazoles, and carbazoles, are core components of many biologically active compounds and natural products. This document provides a detailed overview of various catalytic systems, experimental protocols, and quantitative data to facilitate the application of this important transformation in a research and development setting.

Application Notes

The intramolecular reductive cyclization of an ortho-nitroaromatic compound involves the reduction of the nitro group to a reactive nitrogen species (such as a nitroso, hydroxylamine, or amino group) which then undergoes an intramolecular cyclization with a suitably positioned functional group on the aromatic ring. The choice of catalyst is crucial and dictates the efficiency, selectivity, and substrate scope of the reaction.

Catalytic Systems Overview:

-

Palladium-Based Catalysts: Palladium complexes are widely used for this transformation, often in conjunction with carbon monoxide (CO) or CO surrogates like formates.[1][2] These systems are highly efficient for the synthesis of indoles and carbazoles.[1][2] The use of N-heterocyclic carbene (NHC) ligands can further enhance catalytic activity.[3]

-

Iron-Based Catalysts: As an earth-abundant and less toxic metal, iron catalysts offer a more sustainable alternative.[4] Systems such as iron(II) acetate with a phenanthroline ligand, using phenylsilane as a reductant, have proven effective for indole synthesis.[4] The classic Fe/HCl system is also a robust method for the synthesis of quinolines from indolylnitrochalcones.[5]

-

Gold Nanoparticles: Supported gold nanoparticles have emerged as effective heterogeneous catalysts for chemoselective reductions.[6] They can catalyze tandem cyclization/reduction reactions, offering high yields and the potential for catalyst recycling.[6][7]

-

Dioxomolybdenum(VI) Complexes: These catalysts, in the presence of a phosphine reductant, are particularly useful for the synthesis of carbazoles from nitrobiphenyls and indoles from nitrostyrenes under mild conditions.[8]

-

Electrochemical Methods: Electrochemically driven reductive cyclization is a modern, environmentally friendly approach that avoids the need for chemical reductants.[9] This technique has been successfully applied to the synthesis of fused benzimidazoles with excellent yields.[9]

The resulting heterocyclic products have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making them valuable scaffolds in drug discovery programs.[8][9][10][11]

Signaling Pathways and Biological Relevance

The heterocyclic products derived from reductive cyclization often interact with key biological pathways implicated in disease. For instance, certain quinoline derivatives exhibit anticancer activity by targeting pathways like PI3K/AKT/mTOR.[3] Carbazole derivatives have been shown to induce apoptosis in cancer cells by acting as topoisomerase II catalytic inhibitors.[9] Indole-based compounds have been successfully developed as aromatase inhibitors for applications in breast cancer therapy.[10]

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for key catalytic systems and summarizes their performance across various substrates in tabular format.

Palladium-Catalyzed Reductive Cyclization for Indole Synthesis using a CO Surrogate

This protocol describes the synthesis of 2-substituted indoles from 1-halo-2-nitrobenzenes and terminal alkynes in a one-pot tandem Sonogashira coupling and reductive cyclization using a palladium dithiolate complex as the catalyst and zinc powder as the reductant.[11]

Experimental Protocol:

-

To a sealed tube, add 1-halo-2-nitrobenzene (0.5 mmol), the terminal alkyne (0.6 mmol), a base (e.g., K₂CO₃, 2.5 equiv.), the palladium dithiolate complex (0.1 mol%), and zinc powder (2 equiv.).

-

Add trimethylsilyl chloride (TMSCl, 1 equiv.) to the mixture.

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted indole.

Table 1: Substrate Scope for Pd-Catalyzed Indole Synthesis [11]

| Entry | 1-Halo-2-nitrobenzene | Alkyne | Product | Yield (%) |

| 1 | 1-Iodo-2-nitrobenzene | Phenylacetylene | 2-Phenylindole | 85 |

| 2 | 1-Iodo-2-nitrobenzene | 1-Octyne | 2-Hexylindole | 78 |

| 3 | 1-Bromo-2-nitrobenzene | 4-Ethynyltoluene | 2-(p-Tolyl)indole | 82 |

| 4 | 1-Iodo-4-methyl-2-nitrobenzene | Phenylacetylene | 5-Methyl-2-phenylindole | 88 |

Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes for Indole Synthesis

This method employs an earth-abundant iron catalyst and phenylsilane as a mild reducing agent for the synthesis of various indole derivatives.[4]

Experimental Protocol:

-

In a glovebox, add iron(II) acetate (1 mol%) and 4,7-dimethoxy-1,10-phenanthroline (1 mol%) to a reaction vial.

-

Add a solution of the o-nitrostyrene (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane).

-

Add phenylsilane (2.0 equiv) to the reaction mixture.

-

Seal the vial and heat at 80 °C for the specified time (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Table 2: Substrate Scope for Fe-Catalyzed Indole Synthesis [4]

| Entry | o-Nitrostyrene Substrate | Product | Yield (%) |

| 1 | (E)-2-(2-Nitrophenyl)-1-phenylprop-1-ene | 2-Methyl-3-phenylindole | 95 |

| 2 | 1-Methyl-2-(2-nitrovinyl)benzene | 3-Methylindole (Skatole) | 85 |

| 3 | 4-Chloro-1-nitro-2-((E)-styryl)benzene | 5-Chloro-2-phenylindole | 75 |

| 4 | 1-Nitro-2-((E)-styryl)benzene | 2-Phenylindole | 92 |

Electrochemically Driven Reductive Cyclization for Benzimidazole Synthesis

This protocol outlines the synthesis of 1,2-fused benzimidazoles from o-nitroanilines using an electrochemical method in an undivided cell under constant current conditions.[9]

Experimental Protocol:

-

Set up an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

-

Dissolve the o-nitroaniline substrate in a solution of electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., acetonitrile/methanol mixture).

-

Pass a constant current (e.g., 10 mA) through the solution at room temperature under an air atmosphere.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Substrate Scope for Electrochemical Benzimidazole Synthesis [9]

| Entry | o-Nitroaniline Substrate | Product | Yield (%) |

| 1 | N-Benzyl-2-nitroaniline | 1-Phenyl-1H-benzo[d]imidazole | 95 |

| 2 | N-(4-Methoxybenzyl)-2-nitroaniline | 1-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 92 |

| 3 | N-Butyl-2-nitroaniline | 1-Propyl-1H-benzo[d]imidazole | 85 |

| 4 | 2-Nitroaniline | 1H-Benzo[d]imidazole | 78 |

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycle for a palladium-catalyzed reductive cyclization, a general experimental workflow, and a high-level representation of a biological signaling pathway targeted by these synthesized heterocycles.

Caption: Proposed catalytic cycle for Pd-catalyzed reductive cyclization of o-nitrostyrene.

Caption: General experimental workflow for reductive cyclization and product purification.

Caption: Inhibition of Topoisomerase II by a carbazole derivative, leading to apoptosis.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.sciengine.com [cdn.sciengine.com]

- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different biological activities of quinoline [wisdomlib.org]

- 9. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solvent Selection in Indole Synthesis from Nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The synthesis of indoles from readily available nitrobenzene derivatives is a common and powerful strategy. The choice of solvent in these transformations is critical, often dictating the reaction's success by influencing reaction rates, yields, and even the reaction pathway. This document provides detailed application notes, experimental protocols, and a comparative analysis of solvents for several key indole synthesis methodologies from nitroaromatic precursors.

Key Synthesis Methodologies and Solvent Considerations

Several classical and modern methods are employed for the synthesis of indoles from nitrobenzene derivatives. The optimal solvent for each method depends on the specific reaction mechanism, the nature of the reactants and reagents, and the reaction conditions.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile two-step method that begins with the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole.[1] A one-pot variation of this reaction simplifies the procedure and can lead to higher yields.[2]

Solvent Effects: The first step, enamine formation, is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the condensation.[3] The choice of solvent for the subsequent reductive cyclization is critical. While various solvents can be employed, hydrogenation in benzene using a palladium on carbon (Pd/C) or Raney nickel catalyst has been described as a method of choice.[3] Other effective solvents for the catalytic hydrogenation include methanol, ethanol, tetrahydrofuran (THF), dichloromethane, and ethyl acetate.[3]

Experimental Workflow (Leimgruber-Batcho Synthesis)

Figure 1. General workflow for the Leimgruber-Batcho indole synthesis.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] The reaction is typically performed in ethereal solvents at low temperatures.

Solvent Effects: The choice of an appropriate ethereal solvent is crucial for the formation and stability of the Grignard reagent and for mediating its reaction with the nitroarene. Tetrahydrofuran (THF) is a commonly used solvent.[5] Other ethers such as diethyl ether (Et₂O) and dibutyl ether (Bu₂O) can also be employed.[5] The solubility of the Grignard reagent at low temperatures can be a limiting factor, and the use of co-solvents may be beneficial in some cases.[6]

Reaction Pathway (Bartoli Indole Synthesis)

Figure 2. Key steps in the Bartoli indole synthesis.

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate derivative to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[7]

Solvent Effects: The initial condensation is a base-catalyzed reaction. The choice of base and solvent can significantly impact the reaction efficiency. Potassium ethoxide in dry ether has been shown to give better results than sodium ethoxide in ethanol.[8][9] The reductive cyclization is often carried out using zinc in acetic acid.[7]

Logical Relationship in Reissert Synthesis

Figure 3. Logical steps of the Reissert indole synthesis.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg synthesis involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite, to afford indoles.[10][11]

Solvent Effects: This reaction is often carried out using an excess of the phosphite reagent which can also act as the solvent. In other cases, high-boiling inert solvents may be used. The polarity and boiling point of the solvent can influence the reaction rate and the formation of byproducts.

Quantitative Data on Solvent Selection

The following table summarizes the effect of different solvents on the yield of indole synthesis from nitrobenzene derivatives for selected reactions. It is important to note that direct comparison can be challenging due to variations in substrates, reagents, and reaction conditions across different studies.

| Synthesis Method | Nitro-Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Leimgruber-Batcho | 4-Chloro-2-nitrotoluene | DMF-DMA, H₂/Pd-C | DMF (one-pot) | 110 | 10 | 36 | |

| Leimgruber-Batcho | 2-Nitrotoluene | DMF-DMA, H₂/Pd-C | Benzene | RT | - | Good | [3] |

| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | Methanol | RT | - | Good | [3] |

| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | Ethanol | RT | - | Good | [3] |

| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | THF | RT | - | Good | [3] |

| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | THF | -78 to RT | - | Moderate to Good | [5] |

| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | Diethyl Ether | -78 to RT | - | Moderate to Good | [5] |

| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | Dibutyl Ether | -78 to RT | - | Moderate to Good | [5] |

| Reissert | o-Nitrotoluene | Diethyl oxalate, KOEt | Dry Ether | Reflux | - | Good | [8][9] |

| Reissert | o-Nitrotoluene | Diethyl oxalate, NaOEt | Ethanol | Reflux | - | Moderate | [8][9] |

Experimental Protocols

Protocol 1: One-Pot Leimgruber-Batcho Indole Synthesis from 4-Chloro-2-nitrotoluene

Materials:

-

4-Chloro-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Palladium on carbon (10 wt%)

-

Hydrogen gas

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-2-nitrotoluene (1.0 mmol) in DMF (5 mL) in a pressure vessel is added DMF-DMA (1.2 mmol).

-

The mixture is heated to 110 °C and stirred for 2 hours.

-

The reaction mixture is cooled to room temperature, and 10% Pd/C (10 mol%) is added.

-

The vessel is purged with hydrogen gas and then pressurized with hydrogen to the desired pressure (e.g., 50 psi).

-

The mixture is stirred vigorously at room temperature for 8 hours.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-chloroindole.

Protocol 2: Bartoli Indole Synthesis of 7-Methylindole

Materials:

-

2-Nitrotoluene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-nitrotoluene (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.

-

Vinylmagnesium bromide solution (3.0 mmol, 3.0 mL of a 1.0 M solution) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 7-methylindole.[5][12]

Protocol 3: Reissert Indole Synthesis from 2-Nitrotoluene

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Anhydrous diethyl ether

-

Zinc dust

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure: Step 1: Condensation

-

To a suspension of potassium ethoxide (1.1 mol) in anhydrous diethyl ether (50 mL) is added a solution of 2-nitrotoluene (1.0 mol) and diethyl oxalate (1.1 mol) in anhydrous diethyl ether (50 mL) dropwise with stirring.

-

The mixture is refluxed for 2 hours and then cooled to room temperature.

-

The resulting potassium salt of ethyl 2-(2-nitrophenyl)pyruvate is collected by filtration.

Step 2: Reductive Cyclization and Hydrolysis

-

The potassium salt from the previous step is dissolved in a mixture of glacial acetic acid and water.

-

Zinc dust is added portion-wise with vigorous stirring, maintaining the temperature below 40 °C.

-

After the addition is complete, the mixture is heated on a steam bath for 1 hour.

-

The hot solution is filtered, and the filtrate is cooled to precipitate indole-2-carboxylic acid.

Step 3: Decarboxylation

-

The indole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude indole is purified by distillation or recrystallization.[7][8]

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of indoles from nitrobenzene derivatives. The methodologies presented herein highlight the diverse solvent requirements for different reaction pathways. For the Leimgruber-Batcho synthesis, DMF is favored for enamine formation, while a range of solvents can be used for the reductive cyclization. The Bartoli synthesis relies on ethereal solvents to support the Grignard reagent. In the Reissert synthesis, the choice of base and a non-polar solvent like ether for the initial condensation is key. These application notes and protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug development for the rational design and optimization of indole synthesis.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cadogan–Sundberg indole synthesis - Wikiwand [wikiwand.com]